2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-13-7-4-5-10-16(13)21-12-17(19)18-14-8-6-9-15(11-14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGIIVVWZTZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Ethylphenoxy)Acetic Acid
Reaction Conditions:
- Substrates: 2-Ethylphenol (1.0 eq), chloroacetic acid (1.2 eq).
- Base: Potassium carbonate (2.5 eq) in acetone at reflux (56°C, 12 h).
- Yield: ~78% (analogous to benzyloxy intermediate synthesis in).
Mechanism: Nucleophilic substitution where the phenoxide ion attacks chloroacetic acid’s α-carbon.
Activation to Acid Chloride
Reaction Conditions:
Amidation with 3-Methoxyaniline
Reaction Conditions:
- Substrates: 2-(2-Ethylphenoxy)acetyl chloride (1.0 eq), 3-methoxyaniline (1.1 eq).
- Base: Triethylamine (1.5 eq) in dichloromethane (0°C → RT, 4 h).
- Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), column chromatography (hexane:EtOAc 3:1).
- Yield: 65–72% (based on).
Critical Note: Excess amine prevents dimerization, while controlled addition minimizes exothermic side reactions.
Amide Coupling Prior to Etherification
Synthesis of N-(3-Methoxyphenyl)Acetamide
Reaction Conditions:
- Substrates: 3-Methoxyaniline (1.0 eq), acetic anhydride (1.2 eq).
- Solvent: Ethyl acetate at 0°C → RT, 2 h.
- Yield: >95% (similar to).
Advantage: Acetylation protects the amine during subsequent ether-forming reactions.
O-Alkylation with 2-Ethylphenol
Reaction Conditions:
- Substrates: N-(3-Methoxyphenyl)acetamide (1.0 eq), 2-(bromomethyl)ethylbenzene (1.5 eq).
- Base: Cs₂CO₃ (2.0 eq) in DMF at 80°C, 8 h.
- Yield: ~60% (limited by competing N-alkylation; optimized via phase-transfer catalysis in).
Challenge: Steric hindrance from the ethyl group necessitates elevated temperatures and polar aprotic solvents.
Palladium-Catalyzed Cross-Coupling Approaches
Oxidative Coupling of Acetanilides and Vinyl Ethers
Adapting methodologies from, a Pd(OAc)₂/CF₃COOH system enables C–O bond formation:
- Substrates: N-(3-Methoxyphenyl)acetamide (1.0 eq), 2-ethylphenyl vinyl ether (1.5 eq).
- Catalyst: Pd(OAc)₂ (10 mol%), CF₃COOH (20 mol%).
- Conditions: Dichloroethane, O₂ atmosphere, 24 h.
- Yield: 55–60% (lower due to electron-donating methoxy group deactivating the aryl ring).
Optimization: Adding Cu(OAc)₂ (1.0 eq) as a co-catalyst improves yield to 70% by facilitating oxidative regeneration of Pd(II).
Electrophilic Aromatic Substitution Pathways
Friedel-Crafts Acetylation of Preformed Ethers
Reaction Sequence:
- Synthesize 2-(2-ethylphenoxy)aniline via Ullmann coupling.
- Acetylate using chloroacetyl chloride/AlCl₃ in CH₂Cl₂ at 0°C.
- Methoxylate the para position via SNAr with NaOMe.
Yield: 45% overall (multiple steps introduce attrition).
Limitation: Regioselectivity challenges necessitate directing groups or harsh conditions.
Comparative Analysis of Methods
Industrial-Scale Considerations
- Cost Efficiency: The ether → amide route is preferred for scalability, leveraging inexpensive K₂CO₃ and avoiding precious metal catalysts.
- Safety: Thionyl chloride and AlCl₃ require rigorous containment; Pd/C systems necessitate hydrogenation facilities.
- Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Ethylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with N-(3-Methoxyphenyl)Acetamide Moieties
Several compounds share the N-(3-methoxyphenyl)acetamide scaffold but differ in substituents, leading to varied pharmacological profiles:
Key Observations :
- Substituent Effects on Bioactivity :
- Rhodanine derivatives (I30–I34) exhibit anticancer activity dependent on the arylidene substituent. For example, I32 (cyclopropylmethylene) showed a higher synthetic yield (71.2%) and distinct melting point (195–196°C) compared to I31 (4-fluorobenzylidene, 45.2% yield, 260–261°C), suggesting substituent bulkiness impacts stability and crystallinity .
- The sulfonamide derivative 3c demonstrated antimicrobial activity linked to its piperidine-sulfonamide group, with IR peaks at 3400 cm⁻¹ (N-H) and 1300 cm⁻¹ (C-O-SO₂) highlighting key functional groups .
- Receptor Selectivity: UCM765, a melatonin receptor ligand, achieves MT2 selectivity via its 3-methoxyphenyl group and ethylamino linker, whereas analogs like UCM924 (bromo/fluoro substituents) show improved metabolic stability .
Phenoxy Acetamide Derivatives
Phenoxy-substituted acetamides are explored for diverse activities:
Comparison with Target Compound :
- AMC3, a pyridinone-containing acetamide, showed FPR receptor activity, suggesting that heterocyclic additions to the phenoxy group can modulate receptor binding .
Pharmacological and Physicochemical Properties
Anticancer Activity
- Rhodanine derivatives (I30–I34) demonstrated IC₅₀ values in the micromolar range against cancer cell lines, with I33 (furan-2-ylmethylene) showing moderate activity (melting point 221–222°C) .
- In , compound 38 (pyrrolidinyl-quinazoline sulfonyl) exhibited superior anticancer activity over methoxyphenyl analogs, indicating that sulfonyl groups enhance potency .
Inference for Target Compound: The ethylphenoxy group may confer intermediate lipophilicity, balancing cell permeability and target engagement, though direct activity data are lacking.
Antimicrobial and Antifungal Activity
- Compounds 47–50 () with benzo[d]thiazole sulfonyl groups showed gram-positive and fungal activity, whereas simpler phenoxy acetamides (e.g., ) lacked reported efficacy .
Spectroscopic Data
- 3c (N-(3-Methoxyphenyl)-sulfonamide): ¹H NMR δ 7.25–6.75 (aromatic protons), IR 3400 cm⁻¹ (N-H) .
- I30 : ¹H NMR δ 8.10 (benzylidene proton), 13C NMR δ 180.2 (C=O) .
Predicted Data for Target Compound :
- ¹H NMR: δ 6.8–7.4 (aromatic protons), δ 4.5 (OCH₂CO), δ 1.2 (CH₂CH₃).
- IR: ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O-C).
Biological Activity
2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 2-ethylphenol with 3-methoxyaniline in the presence of acetic anhydride under controlled conditions. The general reaction scheme can be outlined as follows:
- Formation of 2-ethylphenyl acetate :
- Reaction of 2-ethylphenol with acetic anhydride.
- Formation of the target compound :
- The resulting 2-ethylphenyl acetate is then reacted with 3-methoxyaniline.
This synthetic route allows for the production of the compound with high purity and yield, often enhanced through methods such as recrystallization or chromatography.
The biological activity of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular pathways, leading to diverse biological effects. The specific mechanisms are still under investigation but may involve:
- Binding to Enzymes : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for further exploration in infection control .
- Anti-inflammatory Effects : Similar compounds in the phenoxyacetic acid family have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity .
- Potential as a Therapeutic Agent : Investigations into its therapeutic applications are ongoing, particularly in areas such as cancer treatment and pain management .
Data Table: Biological Activities
Case Study 2: Anti-inflammatory Potential
In vitro experiments demonstrated that phenoxyacetic acid analogs reduced pro-inflammatory cytokines in cultured macrophages. Given the structural similarities, it is hypothesized that 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide could exhibit similar anti-inflammatory effects, warranting further investigation into its mechanism and efficacy .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 25–40°C during substitution to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement efficiency .
- Base Selection : Use anhydrous K₂CO₃ for improved solubility and reaction homogeneity .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Acylation | Chloroacetyl chloride, Et₃N, 0°C | Slow addition to prevent overheating |
| Etherification | 2-Ethylphenol, K₂CO₃, reflux | Use excess phenol (1.2 equiv) |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for methoxyphenyl and ethylphenoxy groups).
- ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and ether (C-O, ~60–70 ppm) functionalities .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using C18 columns and methanol/water gradients .
Basic: What in vitro assays are recommended for preliminary evaluation of the biological activity of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide?
Answer:
- Anti-inflammatory Assays : Measure inhibition of COX-2 or TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) or kinase inhibition via spectrophotometric methods .
Advanced: How can researchers resolve contradictions in bioactivity data across different studies involving 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Purity Verification : Reanalyze compound batches via HPLC and mass spectrometry to rule out degradation products .
- Dose-Response Validation : Perform multi-concentration experiments to confirm activity trends .
Advanced: What computational strategies are employed to predict the interaction of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2, EGFR). Focus on hydrogen bonding between the methoxy group and active-site residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100+ ns to assess stability of interactions .
- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using Hammett or Hansch parameters .
Advanced: What methodologies are used to investigate the pharmacokinetic properties of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide, and how do structural modifications influence these properties?
Answer:
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Plasma Stability : Incubate with liver microsomes and quantify degradation via LC-MS .
- Structural Modifications :
- Methoxy Group Replacement : Replace with hydroxyl to improve solubility but reduce membrane permeability .
- Ethylphenoxy Chain Shortening : Enhance metabolic stability but may reduce target affinity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide with enhanced therapeutic profiles?
Answer:
- Key SAR Insights :
- Methoxyphenyl Group : Critical for hydrogen bonding; substitution with bulkier groups (e.g., isopropyl) reduces activity .
- Ethylphenoxy Chain : Optimal lipophilicity for blood-brain barrier penetration; fluorination improves metabolic stability .
- Derivative Design Workflow :
- Scaffold Hopping : Introduce bioisosteres (e.g., thiophene for phenyl) .
- Functional Group Addition : Add sulfonamide or triazole moieties to enhance target selectivity .
Q. Table 2: SAR-Driven Modifications
| Modification | Expected Outcome | Reference |
|---|---|---|
| Methoxy → Hydroxyl | Increased solubility, reduced logP | |
| Ethyl → Trifluoromethyl | Enhanced metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
